molecular formula C20H19F3N2O4 B10860679 methyl (2E)-2-methoxyimino-2-[2,3,4,5-tetradeuterio-6-[dideuterio-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate

methyl (2E)-2-methoxyimino-2-[2,3,4,5-tetradeuterio-6-[dideuterio-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate

Cat. No.: B10860679
M. Wt: 414.4 g/mol
InChI Key: ONCZDRURRATYFI-UJWYFGFGSA-N
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Preparation Methods

The synthesis of trifloxystrobin-d6 involves several steps, starting from commercially available starting materials. One of the common synthetic routes includes the following steps:

Industrial production methods for trifloxystrobin-d6 are designed to be efficient, economical, and environmentally friendly, ensuring high yield and chemical purity .

Chemical Reactions Analysis

Trifloxystrobin-d6 undergoes various chemical reactions, including:

    Oxidation: Trifloxystrobin-d6 can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert trifloxystrobin-d6 into its reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups in trifloxystrobin-d6 with other groups, leading to the formation of new compounds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Trifloxystrobin-d6, like its non-deuterated counterpart, works by interfering with the respiration process in plant pathogenic fungi. It targets the mitochondrial respiration pathway, specifically inhibiting the cytochrome b complex III at the Q0 site. This inhibition disrupts the electron transport chain, leading to the inhibition of fungal spore germination and mycelial growth .

Comparison with Similar Compounds

Trifloxystrobin-d6 belongs to the strobilurin class of fungicides, which includes several other compounds with similar mechanisms of action. Some of the similar compounds include:

Trifloxystrobin-d6 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. This deuteration provides enhanced stability and allows for more accurate quantification of trifloxystrobin in complex matrices .

Properties

Molecular Formula

C20H19F3N2O4

Molecular Weight

414.4 g/mol

IUPAC Name

methyl (2E)-2-methoxyimino-2-[2,3,4,5-tetradeuterio-6-[dideuterio-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate

InChI

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18+/i4D,5D,7D,10D,12D2

InChI Key

ONCZDRURRATYFI-UJWYFGFGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])/C(=N\OC)/C(=O)OC)C([2H])([2H])O/N=C(\C)/C2=CC(=CC=C2)C(F)(F)F)[2H])[2H]

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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